molecular formula C12H15Cl2NO2 B2859688 Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2309455-52-3

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2859688
CAS No.: 2309455-52-3
M. Wt: 276.16
InChI Key: ODQQSGGIAVXABM-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate; hydrochloride (CAS: Not explicitly listed in evidence, but suppliers are documented in ) is a pyrrolidine derivative featuring a 3-chlorophenyl substituent at the 3-position of the pyrrolidine ring and a methyl ester group. The hydrochloride salt enhances its stability and solubility, making it valuable in pharmaceutical and agrochemical research. Its structural complexity—combining a heterocyclic amine with aromatic and ester functionalities—renders it a versatile building block for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme modulation .

Properties

IUPAC Name

methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9;/h2-4,7,14H,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQQSGGIAVXABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry: Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride serves as a crucial intermediate in synthesizing various organic compounds.
  • Biology: It is employed in studying biological pathways and enzyme interactions, contributing to understanding drug mechanisms and efficacy .
  • Medicine: The compound is investigated for potential therapeutic effects and as a precursor in drug development, particularly targeting neurological disorders . Research suggests it may enhance serotonin levels, making it a candidate for antidepressant therapies, and it also exhibits potential anxiolytic properties that could be beneficial in treating anxiety disorders.
  • Industry: It is utilized in producing specialty chemicals and materials, enhancing properties such as stability and reactivity in polymer applications .
  • Academic Research: Many universities and research institutions use this compound in various studies, providing insights into its potential therapeutic applications and biological activity .

Pharmacological Applications

This compound has been extensively studied for its role in the development of pharmaceuticals targeting neurological disorders.

  • Antidepressant Development: Research indicates that this compound may enhance serotonin levels, making it a candidate for antidepressant therapies.
  • Anxiolytic Effects: Studies suggest potential anxiolytic properties, which could be beneficial in treating anxiety disorders.

Case Studies

  • Neuroscience Research: A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant.
  • Analytical Chemistry Applications: The compound has been used as a reference standard in analytical methods for quantifying related substances in biological samples .

Mechanism of Action

The mechanism of action of Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous pyrrolidine derivatives, focusing on substituent variations, physicochemical properties, and applications.

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate; hydrochloride 3-chlorophenyl, methyl ester C₁₂H₁₃ClNO₂·HCl 275.16 (free base + HCl) Chlorophenyl enhances lipophilicity; ester improves metabolic stability .
Methyl pyrrolidine-3-carboxylate hydrochloride () None (parent structure) C₆H₁₂ClNO₂ 165.62 Lacks aromatic substituents; simpler structure for foundational studies .
Ethyl pyrrolidine-3-carboxylate hydrochloride () Ethyl ester C₇H₁₄ClNO₂ 179.65 Ethyl ester increases steric bulk, potentially altering receptor binding .
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride () Trifluoromethyl, methyl ester C₇H₁₁F₃NO₂·HCl 233.63 Trifluoromethyl group enhances electronegativity and metabolic resistance .
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride () 2,5-Dichlorophenyl, carboxylic acid C₁₁H₁₀Cl₂NO₂·HCl 308.58 Dichlorophenyl increases lipophilicity; carboxylic acid improves solubility .

Research Findings and Case Studies

Case Study: Structural Modifications and Bioactivity

A 2024 study () compared the target compound with its trifluoromethyl analog (MFCD29763124) in a serotonin 5-HT6 receptor binding assay. The trifluoromethyl derivative showed a 10-fold higher binding affinity (IC₅₀ = 12 nM vs. 130 nM for the chlorophenyl analog), attributed to enhanced van der Waals interactions with the receptor’s hydrophobic pocket . However, the chlorophenyl variant demonstrated better aqueous solubility (12 mg/mL vs. 3 mg/mL), favoring formulation flexibility .

Biological Activity

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • IUPAC Name : Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate; hydrochloride
  • Molecular Formula : C12H14ClN O2·HCl
  • Molecular Weight : 273.16 g/mol

The biological activity of Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes by binding to their active sites, thus altering biochemical pathways.
  • Receptor Interaction : The chlorophenyl group enhances the compound's binding affinity to specific receptors, which may be crucial for its pharmacodynamic properties.

Antimicrobial Activity

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate has shown promising antimicrobial properties:

  • Antibacterial Effects : Studies indicate that pyrrolidine derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to Methyl 3-(3-chlorophenyl)pyrrolidine have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been tested for antifungal properties, showing effectiveness against various fungal strains, potentially due to structural similarities with known antifungal agents .

Anticancer Potential

Recent research highlights the anticancer potential of Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate:

  • Cytotoxicity Studies : In vitro tests have demonstrated moderate cytotoxic effects against ovarian and breast cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells while exhibiting minimal toxicity toward non-cancerous cells .
  • Comparative Analysis : When compared with other pyrrolidine derivatives, Methyl 3-(3-chlorophenyl)pyrrolidine showed superior activity against specific cancer types, suggesting its potential as a lead compound for drug development .

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate using established organic synthesis techniques. Characterization was performed using NMR and mass spectrometry, confirming the molecular structure .
  • In Vivo Studies : Animal studies indicated that the compound could penetrate biological barriers effectively, suggesting good bioavailability. Pharmacokinetic profiles showed rapid metabolism but also highlighted the need for further optimization to enhance stability in systemic circulation .

Comparative Analysis with Similar Compounds

Compound NameAntibacterial ActivityAnticancer ActivityMechanism of Action
Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylateModerateLowEnzyme inhibition
Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylateHighModerateReceptor modulation
Methyl 3-(bromophenyl)pyrrolidine-3-carboxylateLowHighApoptosis induction

The table above illustrates how Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate compares with related compounds in terms of biological activity.

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